8-Oxobicyclo[3.2.1]octane-3-carboxylic acid
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Overview
Description
8-Oxobicyclo[3.2.1]octane-3-carboxylic acid is a chemical compound with the molecular formula C8H12O3 . It is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound has been a subject of research due to its biological significance. One method involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach uses gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . A tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 has also been developed .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C8H12O3/c9-8(10)5-3-6-1-2-7(4-5)11-6/h5-7H,1-4H2,(H,9,10) . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity and coordinates of the molecule .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 156.18 .Scientific Research Applications
Enantioselective Synthesis
The enantioselective preparation of 8-oxabicyclo[3.2.1]octane derivatives is a significant application in scientific research, particularly in the field of asymmetric synthesis. These derivatives are synthesized through the [3+2]-cycloaddition of platinum-containing carbonyl ylides generated from acyclic gamma,delta-ynones. This process, catalyzed by PtCl2-Walphos and AgSbF6, results in 8-oxabicyclo[3.2.1]octane derivatives with good yields and high enantiomeric excesses (ee's), indicating its potential for creating optically active compounds (Ishida, Kusama, & Iwasawa, 2010).
Concise Synthesis of Bridged Morpholines
Another application involves the concise and practical syntheses of bridged morpholines, such as 8-oxa-3-aza-bicyclo[3.2.1]octane, starting from furan-2,5-dicarboxylic acid. This process uses a solvent-free step for a key cyclisation, highlighting a method for constructing complex nitrogen-containing bicyclic structures with potential applications in medicinal chemistry and drug discovery (Zaytsev et al., 2016).
Supramolecular Aggregation
The study of supramolecular aggregation of hydroxycarboxylic acid derivatives, including 8-oxabicyclo[3.2.1]octane-3-carboxylic acid, reveals the impact of molecular conformation on the dimensionality of supramolecular structures. This research provides insights into how the orientation of functional groups affects the formation of one-dimensional or two-dimensional structures through hydrogen bonding, which is crucial for the design of advanced materials and molecular assemblies (Foces-Foces et al., 2005).
Synthesis of Polyfunctional Glycosyl Derivatives
The oxabicyclo[3.2.1]octane framework is a key structural element in many biologically important compounds, including naturally occurring insect pheromones and plant growth regulators. Research into the synthesis of polyfunctional glycosyl derivatives of 2,7-dioxabicyclo[3.2.1]octane explores the potential of these structures as building blocks for the synthesis of oxygen heterocyclic natural molecules. This application underscores the versatility of the 8-oxabicyclo[3.2.1]octane structure in synthesizing complex organic molecules with potential biological activity (Ievlev et al., 2016).
Safety and Hazards
The safety information for 8-Oxobicyclo[3.2.1]octane-3-carboxylic acid indicates that it has the hazard statements H315, H318, and H335 . This means it may cause skin irritation, eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
8-oxobicyclo[3.2.1]octane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-5-1-2-6(8)4-7(3-5)9(11)12/h5-7H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGYKULVFGGLSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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